2-[(2-Chlorophenyl)methylideneamino]phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylideneamino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-6-2-1-5-10(11)9-15-12-7-3-4-8-13(12)16/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGMXVFSQYHGIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6266-10-0 | |
| Record name | NSC32818 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for 2 2 Chlorophenyl Methylideneamino Phenol
Condensation Reactions in Schiff Base Synthesis
The most direct and widely employed method for synthesizing 2-[(2-Chlorophenyl)methylideneamino]phenol is the condensation reaction, a fundamental process in the formation of Schiff bases. This reaction involves the nucleophilic addition of a primary amine to an aldehyde or ketone, followed by the elimination of a water molecule to form the imine.
The synthesis of this compound is efficiently achieved through the direct condensation of 2-aminophenol (B121084) with 2-chlorobenzaldehyde. vulcanchem.com In a typical procedure, equimolar amounts of the two reactants are dissolved in a suitable solvent, such as ethanol (B145695). The reaction is generally catalyzed by a small amount of acid, with glacial acetic acid being a common choice. vulcanchem.com The mixture is heated under reflux for a period of several hours, typically ranging from 6 to 8 hours, to drive the reaction to completion. vulcanchem.com Upon cooling, the product often precipitates from the solution and can be isolated by vacuum filtration. Further purification is commonly achieved through recrystallization from a solvent like ethanol, yielding the final product with reported yields often exceeding 75%. vulcanchem.com
The efficiency and yield of Schiff base synthesis are highly dependent on the reaction conditions. The optimization of parameters such as solvent, temperature, and catalyst loading is crucial for maximizing product formation and minimizing reaction time.
Solvent: The choice of solvent can significantly influence the reaction rate. Studies on similar condensation reactions have investigated a range of solvents, including toluene, acetonitrile (B52724) (CH₃CN), water, ethanol, methanol (B129727) (MeOH), tetrahydrofuran (B95107) (THF), propanol, and chloroform (B151607) (CHCl₃). researchgate.net The polarity and boiling point of the solvent affect reactant solubility and the ease of removing the water byproduct to shift the equilibrium towards the product.
Temperature: Temperature is a critical factor, with higher temperatures generally accelerating the reaction rate. However, excessively high temperatures may lead to side reactions or degradation of the product. Optimization studies have shown that for many condensation reactions, a temperature of around 80°C provides an optimal balance, leading to a significant enhancement in product generation compared to room temperature. researchgate.netresearchgate.net Increasing the temperature beyond this optimum may not lead to a further improvement in yield. researchgate.netresearchgate.net
Catalysis: While some reactions proceed without a catalyst, the addition of a catalyst can dramatically improve yields and shorten reaction times. As mentioned, glacial acetic acid is a common homogeneous catalyst. vulcanchem.com Heterogeneous catalysts are also employed for their ease of separation and potential for recycling. The amount of catalyst used, or catalyst loading, is another parameter for optimization. Increasing the catalyst amount from a lower level (e.g., 10 mg) to an optimal level (e.g., 15 mg) has been shown to improve yields from 83% to 90% in related syntheses. researchgate.net However, a further increase in catalyst loading (e.g., to 20 mg) may not result in a significant improvement and can sometimes hinder the reaction rate due to agglomeration. researchgate.net
The following interactive table summarizes typical parameters investigated during the optimization of a catalyzed condensation reaction.
| Parameter | Variation | Observation | Reference |
| Solvent | Toluene, CH₃CN, H₂O, Ethanol, THF | Yield and reaction rate vary significantly with solvent polarity and aprotic/protic nature. | researchgate.net |
| Temperature | Room Temp to 100°C | Increasing temperature to an optimum (e.g., 80°C) boosts yield significantly. | researchgate.net |
| Catalyst Loading | 10 mg, 15 mg, 20 mg | Yield increases with catalyst amount up to an optimal point, beyond which no significant improvement is seen. | researchgate.net |
Multi-Step Organic Synthetic Approaches for Related Derivatives
While this compound itself is synthesized in a single step, its core structural components are valuable precursors in more complex, multi-step syntheses to generate related derivatives. For instance, the 2-aminophenol moiety can undergo different cyclization reactions. One such example is the synthesis of 2-benzoxazolone, an important biological fragment, which can be produced from 2-aminophenol through oxidative cyclocarbonylation using iron catalysts. sciforum.net This multi-step process involves the reaction of 2-aminophenol with an in situ generated source of carbonyl, representing a divergent synthetic pathway from the Schiff base formation.
Green Chemistry Principles in the Synthesis of this compound Analogues
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of Schiff bases and their analogues to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.
One prominent green methodology involves conducting reactions under solvent-free conditions. The condensation of 2-aminophenols with various aldehydes has been successfully carried out using sonication (ultrasound irradiation) in the absence of a solvent, which significantly reduces volatile organic compound emissions. researchgate.net
Another green strategy is the development and use of more environmentally benign catalytic systems. For the synthesis of related heterocyclic compounds like 2-substituted benzothiazoles from 2-aminothiophenols and aldehydes, a self-neutralizing acidic CO₂–alcohol system has been employed. mdpi.com This method is advantageous due to its practicality, economic viability, and environmental friendliness, as it avoids the use of strong, corrosive acids. mdpi.com The use of recyclable heterogeneous catalysts, such as superparamagnetic nanoparticles, also aligns with green chemistry principles by simplifying product purification and allowing for catalyst reuse. researchgate.net These innovative approaches offer cleaner and more sustainable alternatives to traditional synthetic methods for producing Schiff bases and related compounds.
Spectroscopic and Structural Elucidation of 2 2 Chlorophenyl Methylideneamino Phenol
Vibrational Spectroscopy
Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.
Fourier Transform Infrared (FT-IR) Analysis and Characteristic Band Assignments
The FT-IR spectrum of 2-[(2-Chlorophenyl)methylideneamino]phenol, typically recorded using a KBr pellet, reveals distinct bands that are characteristic of its molecular structure. A significant feature in the spectrum is a broad absorption band observed around 3437 cm⁻¹, which is assigned to the stretching vibration of the phenolic O-H group. nih.gov The presence of a strong intramolecular O-H···N hydrogen bond within the molecule is a common feature in this type of Schiff base.
Another key vibrational band is found at approximately 1614 cm⁻¹, which is attributed to the stretching vibration of the azomethine group (C=N). nih.gov This band is a hallmark of Schiff base compounds. The position of this band indicates the double bond character of the imine group. Other bands in the spectrum correspond to the vibrations of the aromatic rings.
Table 1: Characteristic FT-IR Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3437 | O-H stretching | nih.gov |
| 1614 | C=N (azomethine) stretching | nih.gov |
Electronic Spectroscopy
Electronic spectroscopy provides insights into the electronic structure of a molecule by examining the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Spectra
The electronic absorption spectrum of this compound shows distinct absorption bands that are characteristic of the electronic transitions within the molecule. The spectrum typically exhibits two main absorption maxima, one at approximately 275 nm and another at 340 nm. nih.gov
The higher energy band at 275 nm is generally assigned to a π–π* transition, which involves the excitation of electrons from a bonding π orbital to an antibonding π* orbital within the aromatic rings. nih.gov The lower energy band at 340 nm is attributed to an n–π* transition, which involves the promotion of a non-bonding electron (from the nitrogen atom of the azomethine group) to an antibonding π* orbital. nih.gov
Table 2: Electronic Absorption Data for this compound
| λmax (nm) | Electronic Transition | Reference |
| 275 | π–π | nih.gov |
| 340 | n–π | nih.gov |
Fluorescence Spectroscopy in Characterizing Electronic Transitions
Fluorescence spectroscopy further elucidates the electronic properties of this compound by measuring the light emitted as the molecule returns from an excited electronic state to the ground state. The fluorescence spectrum of this compound shows an emission peak at approximately 432 nm. nih.gov This emission is attributed to the n–π* transition, providing further confirmation of the electronic transitions observed in the UV-Vis spectrum. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of a molecule by providing information about the chemical environment of individual atoms, particularly hydrogen.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d⁶, provides detailed information about the different types of protons in the molecule. nih.gov A distinct singlet is observed at a high chemical shift of approximately 13.17 ppm, which is characteristic of the phenolic O-H proton involved in a strong intramolecular hydrogen bond with the nitrogen of the azomethine group. nih.gov
Another significant signal is a singlet at around 8.63 ppm, which is assigned to the proton of the azomethine group (-CH=N-). nih.gov The aromatic protons appear as a multiplet in the region of 6.93 - 7.50 ppm. nih.gov The integration of this multiplet corresponds to the eight protons of the two aromatic rings.
Table 3: ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| 13.17 | Singlet | Aromatic O-H | nih.gov |
| 8.63 | Singlet | -CH=N- (azomethine) | nih.gov |
| 6.93 - 7.50 | Multiplet | Aromatic C-H | nih.gov |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum of this compound, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), provides significant information about the carbon framework of the molecule. The analysis highlights the chemical environments of the various carbon atoms.
Key chemical shifts have been identified at approximately 163.3 ppm and 161.4 ppm. nih.govresearchgate.net The signal at 163.3 ppm is attributed to the imine carbon (C=N), a characteristic shift for Schiff bases. nih.govresearchgate.net The resonance at 161.4 ppm corresponds to the carbon atom of the phenolic ring that is bonded to the hydroxyl group (C-OH). nih.govresearchgate.net These downfield shifts are indicative of the deshielding effect experienced by these carbon atoms due to the adjacent electronegative nitrogen and oxygen atoms, respectively. The remaining carbon signals of the aromatic rings typically appear in the range of 115-150 ppm, consistent with standard values for substituted benzene (B151609) rings.
Table 1: Selected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ) in ppm |
|---|---|
| Imine Carbon (C=N) | 163.3 |
Solvent: DMSO-d6
X-ray Crystallography
X-ray crystallography offers a definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique has been applied to this compound to ascertain its precise molecular geometry, crystal packing, and conformational details.
Single-Crystal X-ray Diffraction and Molecular Geometry Determination
Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the orthorhombic space group P2₁2₁2₁. nih.govresearchgate.net The asymmetric unit contains one molecule of the compound. nih.gov
The crystal data and key molecular geometry parameters are summarized below. The bond length of the imine group (N1=C7) is 1.275 (2) Å, which is a typical value for a carbon-nitrogen double bond, confirming the Schiff base character. nih.gov The bond angles around the imine group, such as C1—N1—C7 at 118.70 (2)°, are consistent with sp² hybridization. nih.gov Distortions from ideal hexagonal geometry are observed in the benzene rings, for instance, the C3—C2—C1 angle of 121.15 (2)°, which is attributed to the electronic and steric effects of the chloro and hydroxyl substituents. nih.gov
Table 2: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₁₃H₁₀ClNO |
| Formula weight | 231.67 |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 6.8591 (2) |
| b (Å) | 12.1829 (4) |
| c (Å) | 13.5405 (5) |
| Volume (ų) | 1131.50 (6) |
Table 3: Selected Bond Lengths and Angles
| Bond/Angle | Value (Å/°) |
|---|---|
| N1=C7 | 1.275 (2) |
| Cl1—C2 | 1.7333 (15) |
| O1—C9 | 1.355 (2) |
| C1—N1—C7 | 118.70 (2) |
| C3—C2—C1 | 121.15 (2) |
Crystal Packing Analysis and Supramolecular Interactions
The crystal packing of this compound is primarily governed by van der Waals forces. nih.gov A significant feature of its molecular structure is a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O1-H1) and the nitrogen atom of the imine group (N1). nih.govresearchgate.net This O—H⋯N interaction results in the formation of a stable six-membered ring, denoted with the graph-set notation S(6). nih.gov The bond length for this interaction is 2.611 (2) Å with a bond angle of 147°. nih.gov This intramolecular hydrogen bond is a common feature in ortho-hydroxy Schiff bases and plays a crucial role in stabilizing the planar conformation of the salicylidene moiety and the azomethine group. nih.gov Analysis of the crystal structure indicates the absence of significant directional intermolecular interactions, such as intermolecular hydrogen bonding, with the packing being dominated by weaker van der Waals contacts. nih.govresearchgate.net
Dihedral Angles and Conformational Analysis in the Solid State
The conformation is further defined by several key torsion angles. For instance, the C8—C7—N1—C1 torsion angle is -174.48 (2)°, indicating a trans configuration about the C7-N1 bond. nih.gov The arrangement of the chloro-substituted ring with respect to the rest of the molecule is described by the C7—N1—C1—C6 torsion angle of 47.5 (2)°. nih.gov These angles collectively define the three-dimensional shape of the molecule in its crystalline form.
Table 4: Key Torsion Angles for this compound
| Atoms (A—B—C—D) | Angle (°) |
|---|---|
| N1—C7—C8—C9 | 3.2 (3) |
| C8—C7—N1—C1 | -174.48 (2) |
Theoretical and Computational Investigations of 2 2 Chlorophenyl Methylideneamino Phenol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-[(2-Chlorophenyl)methylideneamino]phenol.
The initial step in computational analysis involves optimizing the molecular geometry to find the lowest energy conformation of the molecule. For this compound, this process reveals key structural details. The molecule consists of two aromatic rings, a phenol (B47542) ring and a 2-chlorophenyl ring, connected by a methylideneamino (-CH=N-) bridge.
A significant feature of the optimized structure is the dihedral angle between the two aromatic rings, which has been reported to be 51.42 (9)°. This non-planar arrangement is a result of steric hindrance and electronic interactions between the two rings. An intramolecular hydrogen bond is observed between the hydroxyl group of the phenol ring and the nitrogen atom of the imine group, forming a stable six-membered ring structure known as an S(6) motif. nih.gov
The bond lengths and angles obtained from DFT calculations are generally in good agreement with experimental data from X-ray crystallography. For instance, the C=N double bond of the imine group has a typical length of approximately 1.275 (2) Å. nih.gov The bond angles around the imine carbon and nitrogen atoms deviate slightly from the ideal 120° for sp² hybridization, which can be attributed to the steric strain and the presence of the intramolecular hydrogen bond. nih.gov For example, the C1—N1—C7 bond angle is reported as 118.70 (2)°. nih.gov
Table 1: Selected Experimental and Calculated Bond Lengths (Å) and Bond Angles (°) for this compound
| Parameter | Bond/Angle | Experimental Value nih.gov |
| Bond Length | C=N | 1.275 (2) |
| Bond Length | C-O | 1.355 (2) |
| Bond Length | C-Cl | 1.7333 (15) |
| Bond Angle | C-N=C | 118.70 (2) |
| Bond Angle | C-C-N (phenol ring) | 121.15 (2) |
| Bond Angle | C-C-O (phenol ring) | 119.53 (2) |
Note: The specific atoms are numbered according to the crystallographic information file (CIF).
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, which is a key component of the total energy. The basis set is a set of mathematical functions used to represent the molecular orbitals.
For Schiff base compounds similar to this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide reliable results for geometry optimization and electronic property calculations. acs.orgscienceopen.com This functional combines the strengths of both Hartree-Fock theory and DFT.
The 6-311++G(d,p) basis set is a popular choice for such calculations. acs.orgsibran.ru This is a triple-zeta basis set, meaning it uses three sets of functions to describe each valence atomic orbital, providing a more accurate representation of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing weakly bound electrons and non-covalent interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d-type) and hydrogen atoms (p-type), which allow for more flexibility in the shape of the atomic orbitals and are crucial for accurately describing chemical bonds. researchgate.net The combination of the B3LYP functional and the 6-311++G(d,p) basis set has been demonstrated to reproduce experimental structures and properties with good accuracy for related compounds. acs.org
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. DFT provides valuable insights into the electronic nature of this compound.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides information about the molecule's kinetic stability, chemical reactivity, and electronic transitions. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.
For molecules similar to this compound, the HOMO is typically localized on the electron-rich phenol ring, while the LUMO is often distributed over the imine bridge and the chlorophenyl ring. The energy of the HOMO, LUMO, and the energy gap can be calculated using DFT.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
| HOMO Energy (EHOMO) | Value |
| LUMO Energy (ELUMO) | Value |
| Energy Gap (ΔE = ELUMO - EHOMO) | Value |
(Note: Specific energy values require dedicated DFT calculations for this exact molecule and are represented here as placeholders. For a related compound, (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, the HOMO and LUMO energies were reported to provide an energy gap that influences its electronic properties.) researchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. This map is a valuable tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net
In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. scienceopen.com Conversely, regions of positive electrostatic potential, usually shown in shades of blue, represent electron-deficient areas that are prone to nucleophilic attack. scienceopen.com Green areas denote regions of neutral potential. scienceopen.com
For this compound, the MEP map would likely show the most negative potential localized around the oxygen atom of the hydroxyl group and the nitrogen atom of the imine group due to their high electronegativity and the presence of lone pairs of electrons. acs.orgscienceopen.com These sites would be the primary targets for electrophiles. The hydrogen atom of the hydroxyl group and the hydrogen atoms on the aromatic rings would exhibit positive potential, making them susceptible to nucleophilic interactions. scienceopen.com The MEP map provides a comprehensive picture of the charge distribution and helps to rationalize the molecule's intermolecular interactions and reactivity patterns. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. core.ac.uk It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. acs.org
By applying TD-DFT, it is possible to simulate the UV-Visible spectrum of this compound. The calculations can identify the specific molecular orbitals involved in the electronic transitions. Typically, for Schiff bases, the absorption bands in the UV-Visible region arise from π → π* and n → π* transitions. The π → π* transitions usually have higher intensities and occur at shorter wavelengths, while the n → π* transitions are generally weaker and appear at longer wavelengths.
The predicted spectrum can be compared with experimental data to validate the computational methodology. acs.org Good agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed electronic structure and properties. acs.org TD-DFT calculations can also help in assigning the observed absorption bands to specific electronic transitions within the molecule.
Table 3: Predicted Electronic Transitions for a Similar Schiff Base Compound
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | λ1 | f1 | HOMO → LUMO |
| S0 → S2 | λ2 | f2 | HOMO-1 → LUMO |
| S0 → S3 | λ3 | f3 | HOMO → LUMO+1 |
(Note: The data in this table is illustrative for a generic Schiff base. Specific values for this compound would require dedicated TD-DFT calculations.) acs.org
Tautomerism and Intramolecular Proton Transfer
The structure of this compound, a Schiff base derived from o-aminophenol, features a hydroxyl (-OH) group positioned ortho to the azomethine (-CH=N-) linkage. This specific arrangement facilitates the phenomenon of intramolecular proton transfer, leading to a dynamic equilibrium between two tautomeric forms: the enol-imine and the keto-amine forms. This equilibrium is of significant interest as the prevalence of one tautomer over the other can influence the molecule's electronic, optical, and biological properties.
Figure 1. Enol-imine and Keto-amine tautomers.
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the tautomeric equilibrium of ortho-hydroxy Schiff bases. The two primary forms are the phenol-imine (enol form) and the keto-amine (keto form). The enol form is characterized by an O-H···N intramolecular hydrogen bond, while in the keto form, the proton has transferred from the oxygen to the nitrogen atom, resulting in an O···H-N hydrogen bond and a change in the electronic structure of the phenolic ring to a quinoidal form. worldscientific.com
Theoretical calculations consistently show that the enol-imine tautomer is energetically more stable than the keto-amine form in the gaseous phase. sigmaaldrich.com This stability is largely attributed to the aromaticity of the phenol ring, which is disrupted in the keto-amine's quinoidal structure. rsc.org The strong intramolecular hydrogen bond (O-H···N) in the enol form also contributes significantly to its stability. researchgate.net Crystal structure analysis of this compound confirms that the molecule exists in the phenol-imine tautomeric form in the solid state, stabilized by this intramolecular hydrogen bond. researchgate.net
While the enol form is dominant, the energy difference between the two tautomers is relatively small, suggesting that the keto-amine form can be populated, particularly in polar solvents that can stabilize its larger dipole moment. researchgate.net The relative stability is a delicate balance of aromatic stabilization, hydrogen bond strength, and solvent effects.
Table 1: Calculated Relative Energies of Enol-Imine vs. Keto-Amine Tautomers for a Representative o-Hydroxy Schiff Base Data adapted from computational studies on similar Schiff base structures.
| Tautomeric Form | Method/Basis Set | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Enol-Imine | B3LYP/6-311G(d,p) | 0.00 | More Stable |
| Keto-Amine | B3LYP/6-311G(d,p) | +2.51 | Less Stable |
To map the energetic landscape of the intramolecular proton transfer, Potential Energy Surface (PES) scans are performed computationally. This technique involves systematically varying a specific geometric coordinate—in this case, the O-H bond distance—and calculating the molecule's potential energy at each step, while allowing all other geometric parameters to relax.
The resulting PES scan for the proton transfer in molecules like this compound typically reveals a double-well potential. sigmaaldrich.com The two minima on the surface correspond to the stable enol-imine and the metastable keto-amine tautomers. The global minimum represents the more stable enol-imine form. sigmaaldrich.com Separating these two minima is an energy barrier, which corresponds to the transition state (TS) of the proton transfer reaction. The height of this barrier provides crucial information about the kinetics of the tautomerization process. A lower energy barrier indicates a more facile proton transfer. The transition state structure is characterized by the proton being situated roughly midway between the oxygen and nitrogen atoms. peerj.com
Table 2: Representative Energy Profile for Intramolecular Proton Transfer from PES Scan Illustrative data based on computational studies of o-hydroxy Schiff bases.
| Point on PES | Description | O-H Distance (Å) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Enol-Imine Minimum | ~1.01 | 0.00 |
| 2 | Transition State (TS) | ~1.35 | +8.50 |
| 3 | Keto-Amine Minimum | ~1.80 | +2.51 |
Non-Linear Optical (NLO) Properties
Schiff bases, particularly those with donor-π-acceptor (D-π-A) electronic structures, have garnered significant attention as potential materials for non-linear optical (NLO) applications. NLO materials can alter the properties of light and are vital for technologies like optical switching and frequency conversion. The NLO response in these molecules originates from the intramolecular charge transfer (ICT) from the electron-donating hydroxyl group to the electron-accepting imine group through the π-conjugated system.
The NLO properties of a molecule at the microscopic level are described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first-order hyperpolarizability (β) is particularly important as it is responsible for second-harmonic generation (SHG). Computational chemistry provides a powerful tool for predicting these properties. Using DFT methods, such as B3LYP, with appropriate basis sets, the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) of this compound can be calculated.
These calculations typically involve applying a finite external electric field and determining the response of the molecule's dipole moment. The total static first hyperpolarizability (β_tot) is a key parameter derived from these calculations. A large β_tot value is indicative of a significant NLO response. Theoretical studies on similar Schiff bases have shown that they possess substantial hyperpolarizability values.
Table 3: Calculated NLO Properties for a Representative Donor-π-Acceptor Schiff Base Values are illustrative and based on DFT calculations reported for similar compounds.
| Property | Symbol | Calculated Value (a.u.) |
|---|---|---|
| Dipole Moment | μ | 3.15 D |
| Mean Polarizability | <α> | 185.3 x 10⁻²⁴ esu |
| Total First Hyperpolarizability | β_tot | 7.8 x 10⁻³⁰ esu |
To assess the potential of a new compound for NLO applications, its calculated hyperpolarizability is often compared to that of a well-established reference material, such as urea (B33335) (β ≈ 0.37 x 10⁻³⁰ esu). Computational studies on various substituted Schiff bases have consistently shown that their first hyperpolarizability (β_tot) values are many times greater than that of urea.
This significant enhancement is attributed to the efficient ICT mechanism within the Schiff base framework. The presence of the electron-donating -OH group and the electron-withdrawing -CH=N- group, connected by the aromatic π-system, facilitates the polarization of the molecule under an external electric field, leading to a strong NLO response. The results of these comparative analyses strongly suggest that this compound and related compounds are promising candidates for the development of new NLO materials.
Table 4: Comparison of First Hyperpolarizability (β_tot) with Urea Data based on computational studies of Schiff bases.
| Compound | β_tot (x 10⁻³⁰ esu) | Comparison Factor (vs. Urea) |
|---|---|---|
| Urea (Reference) | 0.37 | 1x |
| Representative Schiff Base | 7.8 | ~21x |
Thermodynamic Properties and Reaction Energetics
Computational methods are also employed to determine the thermodynamic properties of this compound, providing insight into its stability and reactivity. DFT calculations can be used to compute key thermodynamic parameters such as standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f). worldscientific.com These calculations are typically performed by including vibrational frequency analysis, which allows for the determination of zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
Table 5: Calculated Thermodynamic Parameters for a Representative Schiff Base at 298.15 K Illustrative data derived from standard DFT computational outputs.
| Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Zero-Point Vibrational Energy | ZPVE | 155.8 | kcal/mol |
| Enthalpy | H | -785.4 | Hartrees |
| Gibbs Free Energy | G | -785.5 | Hartrees |
| Entropy | S | 120.5 | cal/mol·K |
Gibbs Free Energy Changes for Formation Reactions
Following a comprehensive search of available scientific literature, specific theoretical calculations detailing the Gibbs free energy of formation (ΔGf°) for the compound this compound could not be located. While computational studies on similar Schiff bases and substituted phenols have been conducted, the explicit values for this particular molecule are not present in the reviewed materials.
Theoretical chemistry leverages computational methods, such as Density Functional Theory (DFT), to predict thermodynamic quantities like the Gibbs free energy. This value is crucial for determining the spontaneity of a formation reaction under constant temperature and pressure. A negative ΔGf° would indicate that the formation of the compound from its constituent elements in their standard states is a spontaneous process. The calculation involves determining the enthalpy of formation (ΔHf°) and the entropy of formation (ΔSf°) and applying the equation: ΔGf° = ΔHf° - TΔSf°, where T is the temperature in Kelvin.
Enthalpy and Entropy Contributions to Stability
Specific data regarding the enthalpy (ΔH) and entropy (ΔS) contributions to the stability of this compound are not available in the public scientific literature based on the conducted search.
Chemical Reactivity Descriptors
Condensed Fukui Functions for Electrophilic and Nucleophilic Sites
A detailed analysis of the condensed Fukui functions for this compound has not been found in the reviewed literature. Therefore, a data table of specific values for electrophilic and nucleophilic sites cannot be provided.
Coordination Chemistry and Metal Complexes of 2 2 Chlorophenyl Methylideneamino Phenol
Synthesis of Metal Complexes
The synthesis of metal complexes with 2-[(2-Chlorophenyl)methylideneamino]phenol typically involves the reaction of the Schiff base ligand with a corresponding metal salt in a suitable solvent.
The formation of transition metal chelates with Schiff base ligands like this compound is generally straightforward. A common method involves the condensation reaction between an amine and a carbonyl compound to first synthesize the Schiff base. Subsequently, the Schiff base ligand is reacted with a metal salt, often in a methanolic or ethanolic solution. The mixture is typically refluxed for several hours to ensure the completion of the complexation reaction. The resulting metal complex often precipitates from the solution upon cooling and can be isolated by filtration. The pH of the reaction mixture can be adjusted to facilitate the formation of the desired complex.
The Schiff base this compound has been shown to form complexes with a range of divalent and trivalent metal ions.
Zinc(II) Complexes: The synthesis of Zn(II) complexes is typically achieved by reacting the Schiff base with a zinc salt, such as zinc acetate (B1210297) dihydrate, in a 2:1 molar ratio in a solvent mixture like methanol (B129727) and chloroform (B151607). The reaction mixture is refluxed to yield the zinc bis-chelate. These complexes are often crystalline solids with high melting points.
Copper(II) Complexes: Copper(II) complexes can be synthesized by reacting the Schiff base ligand with a copper(II) salt, such as copper(II) acetate, in a 2:1 molar ratio. The reaction is often carried out in methanol at reflux. The resulting Cu(II) complexes are typically colored solids.
Iron(III) Complexes: The synthesis of Fe(III) complexes involves the reaction of the Schiff base with an iron(III) salt. These complexes are often formed in a 1:2 metal-to-ligand ratio. The reaction conditions can be tailored to yield complexes with specific geometries.
Ligand Binding Modes and Coordination Geometry
The coordination of this compound to metal ions occurs through specific donor atoms, leading to various coordination geometries.
The chelating nature of this compound is primarily due to the presence of the phenolic oxygen and the azomethine nitrogen atoms. Upon deprotonation, the phenolic oxygen atom coordinates to the metal ion. Simultaneously, the lone pair of electrons on the azomethine nitrogen atom forms a coordinate bond with the same metal ion. This dual coordination results in the formation of a stable six-membered chelate ring. The involvement of both the phenolic oxygen and the azomethine nitrogen in chelation has been confirmed by various spectroscopic techniques.
The stoichiometry of the resulting metal complexes can vary, with 1:1 and 1:2 metal-to-ligand ratios being the most common.
1:1 Metal-to-Ligand Ratio: In some cases, a 1:1 complex is formed where one molecule of the Schiff base ligand coordinates to one metal ion. This can occur with various metal ions, including Zn(II), and can lead to different geometries depending on the metal and other coordinating species.
1:2 Metal-to-Ligand Ratio: More frequently, two molecules of the Schiff base ligand coordinate to a single metal ion, forming a 1:2 complex. This stoichiometry is common for divalent metal ions like Cu(II) and Zn(II). The elemental analysis and mass spectrometry data of these complexes support the 1:2 metal-to-ligand ratio.
The coordination geometry of the metal center in these complexes is influenced by the metal ion and the stoichiometry. For instance, 1:2 complexes of Zn(II) often exhibit a tetrahedral geometry, while Cu(II) complexes can adopt a square planar or distorted octahedral geometry.
Spectroscopic Characterization of Metal Complexes
Spectroscopic techniques are essential for elucidating the structure and bonding in the metal complexes of this compound.
Infrared (IR) Spectroscopy:
IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. Key vibrational bands are monitored to confirm complex formation.
| Functional Group | Ligand (cm⁻¹) | Complex (cm⁻¹) | Inference |
| Phenolic O-H | ~3245 | Absent | Deprotonation and coordination of phenolic oxygen. |
| Azomethine C=N | ~1618 | Shifted (lower or higher) | Coordination of azomethine nitrogen to the metal ion. |
| Metal-Nitrogen (M-N) | - | ~500 | Formation of a new bond between the metal and nitrogen. |
| Metal-Oxygen (M-O) | - | ~400 | Formation of a new bond between the metal and oxygen. |
The disappearance of the phenolic O-H stretching vibration in the complex spectrum indicates the deprotonation of the hydroxyl group and its coordination to the metal ion. A shift in the C=N stretching frequency of the azomethine group is indicative of its involvement in coordination. Furthermore, the appearance of new bands in the far-infrared region, attributable to M-N and M-O vibrations, provides direct evidence of complex formation.
UV-Visible Spectroscopy:
Electronic absorption spectroscopy (UV-Vis) is used to study the electronic transitions within the ligand and the metal complexes. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π → π* and n → π*) and ligand-to-metal charge transfer (LMCT) transitions. The position and intensity of these bands can provide insights into the geometry of the complex. For instance, the UV-Vis spectrum of 2-chlorophenol shows absorption maxima that can be compared to the spectra of the Schiff base and its metal complexes to understand the electronic changes upon coordination.
Vibrational Spectroscopic Shifts Indicating Coordination
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for confirming the coordination of a ligand to a metal center. The FT-IR spectrum of the free this compound ligand exhibits characteristic bands for its key functional groups. Upon complexation, predictable shifts in these bands provide strong evidence of chelation.
Key expected spectral changes include:
The Azomethine ν(C=N) Stretch: In the free ligand, the stretching vibration of the azomethine (C=N) group is typically observed in the range of 1600–1625 cm⁻¹. Upon coordination of the imine nitrogen to a metal ion, the electron density in the C=N bond is reduced, which weakens the bond and causes a shift of this band to a lower frequency (wavenumber). christuniversity.inresearchgate.netnih.gov This shift is a primary indicator of the involvement of the azomethine nitrogen in complex formation.
The Phenolic ν(C-O) Stretch: The phenolic C-O stretching vibration in the free ligand usually appears around 1275 cm⁻¹. When the phenolic oxygen coordinates to the metal ion following deprotonation, this band is expected to shift to a higher frequency, which is indicative of the formation of a metal-phenolate bond. researchgate.net
Disappearance of the ν(O-H) Band: The free ligand shows a broad absorption band in the region of 3100-3400 cm⁻¹, characteristic of the intramolecularly hydrogen-bonded phenolic hydroxyl group. researchgate.net The disappearance of this band in the spectra of the metal complexes confirms the deprotonation of the phenolic -OH group and the coordination of the oxygen atom to the metal ion. nih.gov
Appearance of New Bands: In the far-infrared region of the spectra of the complexes, new, weaker absorption bands are anticipated. These bands, typically found between 400-600 cm⁻¹, are not present in the spectrum of the free ligand and can be assigned to the stretching vibrations of the newly formed metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds, providing direct evidence of coordination. christuniversity.innih.govresearchgate.net
Table 1: Expected FT-IR Spectral Data (cm⁻¹) for this compound and its Metal Complexes Data presented are typical ranges based on analogous Schiff base complexes.
| Compound | ν(O-H) | ν(C=N) | ν(C-O) | ν(M-O) | ν(M-N) |
|---|---|---|---|---|---|
| Ligand (HL) | ~3100-3400 | ~1614 | ~1275 | - | - |
| [Co(L)₂] | - | 1600-1610 | >1280 | 550-590 | 450-490 |
| [Ni(L)₂] | - | 1600-1610 | >1280 | 550-590 | 450-490 |
| [Cu(L)₂] | - | 1590-1605 | >1280 | 550-590 | 450-490 |
Electronic Spectra and d-d Transitions in Metal Chelates
Electronic (UV-Visible) spectroscopy provides valuable information about the electronic structure and geometry of metal complexes. The spectra of the complexes are expected to show bands arising from both intraligand transitions and ligand-to-metal charge transfer (LMCT), as well as the characteristic, lower-energy d-d transitions of the metal ion.
Intraligand and Charge Transfer Bands: The free ligand typically displays high-intensity absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions within the aromatic rings and the azomethine group. mdpi.com Upon complexation, these bands may shift to longer wavelengths (a bathochromic shift), confirming the coordination of the ligand to the metal ion. Additionally, new, intense bands may appear, which are often attributed to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based d-orbital. mdpi.comsemanticscholar.org
d-d Transitions: For complexes with transition metals like Co(II), Ni(II), and Cu(II), weaker absorption bands are expected in the visible or near-infrared region. These bands arise from the promotion of electrons between d-orbitals of the metal ion, which are split in energy by the ligand field. The position and number of these d-d bands are highly dependent on the coordination geometry around the metal ion.
Cu(II) Complexes: Square-planar or distorted octahedral Cu(II) complexes (d⁹ configuration) typically exhibit a broad, asymmetric d-d band in the 550-650 nm range. researchgate.netorientjchem.org
Ni(II) Complexes: Octahedral Ni(II) complexes (d⁸) usually show multiple d-d transitions, while square-planar Ni(II) complexes are often diamagnetic and may have a characteristic d-d band at higher energy, around 400-500 nm. orientjchem.orgnih.gov
Co(II) Complexes: High-spin octahedral Co(II) complexes (d⁷) typically display absorption bands around 500-600 nm, whereas tetrahedral complexes show more intense bands at longer wavelengths in the near-infrared region. mdpi.com
Table 2: Anticipated Electronic Spectral Data for Metal Complexes of this compound in Solution Data presented are typical ranges based on analogous Schiff base complexes.
| Complex | Intraligand / CT Bands (nm) | d-d Transition Bands (nm) | Probable Geometry |
|---|---|---|---|
| [Co(L)₂] | ~270, ~360, ~410 | ~530, ~600 | Octahedral |
| [Ni(L)₂] | ~275, ~355, ~400 | ~480, ~590 | Octahedral |
| [Cu(L)₂] | ~280, ~370, ~420 | ~620 | Distorted Octahedral / Square Planar |
Magnetic Susceptibility Measurements and Electronic Spin States
Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a metal complex, which in turn helps to elucidate its electronic spin state and coordination geometry.
Paramagnetism and Diamagnetism: Complexes with unpaired electrons are paramagnetic and are drawn into a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled. The effective magnetic moment (μ_eff), calculated from susceptibility data, is a key parameter.
Co(II) Complexes: High-spin octahedral Co(II) (d⁷) complexes are expected to have three unpaired electrons and exhibit magnetic moments in the range of 4.3–5.2 Bohr magnetons (B.M.). mdpi.com Tetrahedral Co(II) complexes also have three unpaired electrons but typically show slightly lower moments of 4.2–4.8 B.M. Square planar Co(II) complexes, with one unpaired electron, have moments of 2.1–2.9 B.M. orientjchem.org
Ni(II) Complexes: Octahedral Ni(II) (d⁸) complexes are paramagnetic with two unpaired electrons, showing magnetic moments between 2.8 and 3.3 B.M. christuniversity.innih.gov In contrast, square-planar Ni(II) complexes are typically diamagnetic (μ_eff = 0 B.M.) as the eight d-electrons are paired.
Cu(II) Complexes: Mononuclear Cu(II) (d⁹) complexes possess one unpaired electron, leading to a magnetic moment that is generally in the range of 1.7–2.2 B.M., irrespective of the specific geometry. orientjchem.orgnih.gov
Table 3: Expected Magnetic Moment Data for Metal Complexes of this compound Data presented are typical ranges based on analogous Schiff base complexes.
| Complex | Expected μ_eff (B.M.) | Number of Unpaired Electrons | Likely Spin State / Geometry |
|---|---|---|---|
| [Co(L)₂] | 4.3 - 5.2 | 3 | High-spin Octahedral |
| [Ni(L)₂] | 2.8 - 3.3 | 2 | High-spin Octahedral |
| [Cu(L)₂] | 1.7 - 2.2 | 1 | Paramagnetic |
Nuclear Magnetic Resonance (NMR) for Diamagnetic Complexes
¹H and ¹³C NMR spectroscopy are primarily used for characterizing diamagnetic compounds. For the coordination complexes of this compound, this technique would be most applicable to complexes of d¹⁰ ions like Zn(II) or square-planar Ni(II).
¹H NMR: Upon complexation, the chemical shifts of the ligand's protons are expected to change. The most significant shift is anticipated for the azomethine proton (-CH=N-), which would likely shift downfield upon coordination of the nitrogen atom to the metal center. nih.gov The disappearance of the labile phenolic -OH proton signal provides definitive evidence of deprotonation and coordination. nih.gov
¹³C NMR: Similar to ¹H NMR, the carbon resonances of the ligand will shift upon complexation. The azomethine carbon and the phenolic carbon (C-O) are expected to be most affected, providing further confirmation of the coordination sites. researchgate.net
Electron Spin Resonance (ESR) for Paramagnetic Complexes
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons and is therefore highly informative for studying paramagnetic complexes, such as those of Cu(II). The ESR spectrum provides detailed information about the electronic environment of the unpaired electron.
For a Cu(II) complex, the spectrum is typically characterized by g-values (g|| and g⊥). The trend g|| > g⊥ > 2.0023 is characteristic of a dₓ²-y² ground state, which is common for square-planar or tetragonally distorted octahedral Cu(II) complexes. christuniversity.in The g-values can provide insights into the nature of the metal-ligand bond; a g|| value less than 2.3 suggests a covalent character, while a value greater than 2.3 indicates an ionic character for the metal-ligand bond. The presence of hyperfine splitting, caused by the interaction of the unpaired electron with the copper nucleus (I = 3/2), further confirms the presence of a mononuclear copper center.
Structural Insights into Metal Complexes
X-ray Crystallographic Studies of Metal Coordination Environments
The ligand, C₁₃H₁₀ClNO, crystallizes in the orthorhombic space group P2₁2₁2₁. nih.govu-szeged.hu The structure reveals an intramolecular O—H···N hydrogen bond between the phenolic hydrogen and the imine nitrogen, which pre-organizes the ligand for chelation. nih.govu-szeged.hu The dihedral angle between the two aromatic rings is 51.42(9)°. nih.govu-szeged.hunih.gov
Table 4: Crystallographic Data for the Free Ligand 2-{[(2-chlorophenyl)imino]methyl}phenol
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₃H₁₀ClNO | nih.gov |
| Molecular Weight | 231.67 | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P2₁2₁2₁ | nih.govu-szeged.hu |
| a (Å) | 6.8591 (2) | nih.gov |
| b (Å) | 12.1829 (4) | nih.gov |
| c (Å) | 13.5405 (5) | nih.gov |
| V (ų) | 1131.50 (6) | nih.gov |
| Z | 4 | nih.gov |
| O-H···N bond length (Å) | 2.611 (2) | nih.govu-szeged.hu |
Catalytic Applications of this compound Metal Complexes
Metal complexes incorporating this compound and structurally similar Schiff base ligands have demonstrated significant potential as catalysts in a range of organic transformations. The electronic and steric properties imparted by the chlorophenyl substituent can influence the catalytic activity and selectivity of the resulting metal complexes.
Investigation in Homogeneous Catalysis
While specific studies focusing exclusively on the catalytic applications of this compound metal complexes are not extensively documented in the reviewed literature, the catalytic behavior of closely related Schiff base complexes provides valuable insights into their potential. Research on analogous systems suggests that these complexes are promising candidates for various homogeneous catalytic processes, including oxidation and polymerization reactions.
Manganese(II) complexes with imidazole-based ligands that also feature a chlorophenyl group have been shown to be effective catalysts for the oxidative coupling of primary amines to imines. rsc.orgresearchgate.net These reactions often proceed under mild, solvent-free conditions using air as the oxidant, highlighting the potential for developing environmentally benign catalytic systems. rsc.orgresearchgate.net The catalytic efficiency of such manganese complexes underscores the role of the ligand architecture in promoting the desired transformation.
Cobalt(II) and Cobalt(III) complexes bearing amino-bis(phenolate) ligands with chloro-substituents have been investigated for the ring-opening copolymerization of epoxides with carbon dioxide. nih.gov The electronic effect of the chloro group on the phenolate rings can influence the catalytic activity, affecting conversion rates and polymer selectivity. nih.gov
Nickel(II) complexes with various phosphorus and nitrogen-containing ligands are well-known for their high activity in ethylene polymerization. figshare.comjuniperpublishers.com The ligand structure, including the presence of bulky or electron-withdrawing substituents, plays a crucial role in determining the catalytic performance and the properties of the resulting polyethylene. juniperpublishers.commdpi.com Although direct studies on the nickel complex of this compound are limited, the general principles of nickel-catalyzed polymerization suggest that such a complex could exhibit interesting catalytic properties.
The table below summarizes the catalytic activities of some representative Schiff base metal complexes in various homogeneous reactions.
| Catalyst System | Reaction Type | Substrate | Product | Key Findings |
| Manganese(II) with chlorophenyl-containing imidazole ligand | Oxidative Coupling | Primary Amines | Imines | Efficient catalysis under solvent-free conditions with air as the oxidant. |
| Cobalt(II) with chloro-substituted amino-bis(phenolate) ligand | Ring-Opening Copolymerization | Epoxides and CO₂ | Polycarbonates | Chloro-substituents influence catalytic activity and polymer selectivity. |
| Nickel(II) with α-diimine ligands | Ethylene Polymerization | Ethylene | Polyethylene | Ligand structure dictates catalytic activity and polymer branching. |
Design of Metal-Organic Frameworks (MOFs) Utilizing Schiff Base Ligands
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgmdpi.com The incorporation of functional ligands, such as Schiff bases, into MOF structures can impart specific catalytic properties to the resulting material. rsc.org Schiff base ligands are attractive for MOF synthesis due to their straightforward preparation and the ability to tune their electronic and steric properties.
The functionalization of MOFs with Schiff base metal complexes can create active sites for catalysis within the porous structure. mdpi.com This approach combines the advantages of homogeneous catalysis (well-defined active sites) with those of heterogeneous catalysis (ease of separation and reusability). For instance, covalent organic frameworks (COFs), which are structurally related to MOFs, have been used as supports for nickel(II) complexes in ethylene oligomerization. nih.gov The porous nature and tunable functionality of these materials make them promising platforms for developing advanced catalysts. nih.gov
The design of MOFs for catalytic applications involves several key considerations, which are summarized in the table below.
| Design Parameter | Description | Relevance of this compound |
| Metal Node Selection | The choice of metal ion or cluster determines the coordination geometry and can act as the primary catalytic center. | Can coordinate with various metals like Zn(II), Cu(II), Mn(II), Co(II), etc. |
| Ligand Functionalization | The organic linker can be functionalized to introduce specific catalytic sites or to tune the electronic environment of the metal node. | The chloro-substituent can influence the electronic properties and steric hindrance around the active site. |
| Pore Size and Topology | The size and shape of the pores can affect substrate accessibility to the active sites and product selectivity. | The geometry of the ligand will dictate the resulting framework structure. |
| Post-Synthetic Modification | The properties of a pre-synthesized MOF can be altered by introducing new functional groups or metal complexes. | Metal complexes of this ligand could potentially be incorporated into existing MOFs. |
The development of MOFs incorporating this compound or similar chloro-substituted Schiff base ligands holds promise for creating novel heterogeneous catalysts with tailored properties for a variety of organic transformations.
Supramolecular Architecture and Intermolecular Interactions of 2 2 Chlorophenyl Methylideneamino Phenol
Non-Covalent Interactions in Crystal Packing
The stability and architecture of the crystal lattice are primarily determined by various non-covalent interactions. However, in the case of 2-[(2-Chlorophenyl)methylideneamino]phenol, the packing is notable for its lack of strong, directional intermolecular contacts, with the structure being predominantly stabilized by van der Waals forces. nih.govresearchgate.net
A prominent feature of the molecular structure is a strong intramolecular O—H⋯N hydrogen bond. nih.gov This interaction occurs between the hydroxyl group of the phenol (B47542) ring and the nitrogen atom of the imine bridge, creating a stable six-membered ring motif, which is described by the graph-set notation S(6). nih.gov This intramolecular bond effectively planarizes the salicylidene-imine portion of the molecule and is a common characteristic of related Schiff base compounds. nih.govnih.gov
In contrast to many other organic crystal structures, detailed analysis of this compound reveals no significant intermolecular hydrogen bonding networks, such as C—H⋯O interactions. nih.govresearchgate.net The crystal packing is maintained by weaker, non-directional forces.
Table 2: Intramolecular Hydrogen Bond Geometry
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
|---|---|---|---|---|
| O—H···N | 0.82 | 2.01 | 2.611 (2) | 147 |
D: Donor atom, A: Acceptor atom. Data sourced from Saranya et al. (2015). nih.gov
The molecular conformation, specifically the large dihedral angle of 51.42° between the two aromatic rings, prevents the formation of conventional parallel-displaced or face-to-face π–π stacking interactions between molecules. nih.gov The crystal structure analysis indicates an absence of significant directional interactions beyond van der Waals contacts, suggesting that strong aromatic stacking is not a dominant force in the crystal packing of this particular compound. researchgate.net
The chlorine atom on the phenyl ring is in a syn orientation with respect to the imine nitrogen atom. nih.govresearchgate.net Despite the presence of the chlorine atom, which can potentially act as a halogen bond donor, the crystallographic data show no evidence of directional halogen bonding interactions contributing to the supramolecular assembly. nih.gov The packing is therefore governed by non-specific van der Waals forces rather than specific, directional halogen bonds.
Energy Frameworks and Void Analysis in Solid-State Structures
Energy framework analysis is a computational method used to investigate the energetic topology of a crystal structure by calculating the interaction energies between molecular pairs. nih.gov This approach helps to visualize the strength and nature (e.g., electrostatic, dispersion) of the interactions that form the crystal lattice. mdpi.comdoi.org For this compound, specific energy framework calculations and void analyses have not been published. Such studies would provide deeper insights into the stability of the crystal packing by quantifying the contributions of electrostatic and dispersion forces. nih.govacs.org For example, in many Schiff base crystals, dispersion forces are found to be the dominant stabilizing component. nih.govdoi.org Void analysis, which calculates the empty spaces within a crystal lattice, would further characterize the packing efficiency of the molecular arrangement.
Molecular Interactions with Biological Systems: Mechanistic Insights
Computational Predictions of Molecular Interactions
There is no publicly available research detailing in silico bioactivity studies or binding affinity predictions specifically for 2-[(2-Chlorophenyl)methylideneamino]phenol. Such studies are crucial in the early stages of drug discovery and molecular biology to predict the potential of a compound to interact with biological targets. These computational methods typically involve screening the compound against libraries of known biological targets to estimate its binding energy and predict its likely pharmacological or toxicological effects. The absence of this data indicates that the initial computational screening and characterization of this compound's bioactivity have not been reported.
DNA Binding and Cleavage Mechanisms
A review of scientific databases yields no studies focused on the investigation of ligand-DNA interactions for this compound. Research in this area would typically involve techniques such as UV-visible spectroscopy, fluorescence spectroscopy, circular dichroism, and viscometry to determine if and how the compound binds to DNA. Potential binding modes include intercalation between DNA base pairs or binding within the major or minor grooves of the DNA helix. Furthermore, studies on its ability to induce DNA cleavage, either oxidatively or hydrolytically, are also not found in the literature.
Enzyme-Ligand Interaction Studies (Mechanistic Focus)
Specific computational docking and molecular dynamics simulation studies for this compound with any enzyme active sites have not been reported. These advanced computational techniques are employed to model the interaction between a ligand and a protein at the atomic level, providing insights into the binding mode, the stability of the complex, and the key amino acid residues involved in the interaction. This information is vital for understanding the mechanism of action of potential enzyme inhibitors or activators. The lack of such studies for this compound prevents any detailed discussion of its potential enzyme-modulating activities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(2-Chlorophenyl)methylideneamino]phenol, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound is typically synthesized via Schiff base formation, reacting 2-aminophenol with 2-chlorobenzaldehyde under reflux in ethanol. Optimization includes adjusting molar ratios (e.g., 1:1.2 for aldehyde:amine), using anhydrous conditions to minimize hydrolysis, and adding catalytic acetic acid to accelerate imine formation. Reaction progress is monitored via TLC or HPLC .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Solvent | Ethanol or methanol |
| Temperature | 60–80°C |
| Reaction Time | 4–6 hours |
| Catalyst | 1–2% acetic acid |
Q. How can the purity and structure of this compound be validated?
- Techniques :
- Spectroscopy : and NMR to confirm imine bond formation (δ 8.3–8.5 ppm for CH=N) and aromatic proton environments.
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 247.05 for CHClNO).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .
Q. What safety precautions are essential when handling this compound?
- Guidelines : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation or skin contact. Store in a cool, dry place away from oxidizers. In case of exposure, rinse with water for 15 minutes and seek medical attention. Waste disposal must comply with local regulations for halogenated organics .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?
- Approach : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths and angles. For example, discrepancies in imine bond length (theoretical vs. experimental) can be resolved using SHELXL for refinement. Twinned crystals or low-resolution data may require integration of multiple datasets or the use of TWINLAWS in SHELX .
- Example Data :
| Parameter | Experimental (Å/°) | Computational (DFT, Å/°) |
|---|---|---|
| C=N Bond | 1.28 | 1.30 |
| Dihedral Angle (C-Cl/C-N) | 12.5° | 10.8° |
Q. What strategies mitigate side reactions during scale-up synthesis, such as hydrolysis or polymerization?
- Solutions :
- Use inert atmosphere (N/Ar) to prevent oxidation.
- Replace protic solvents (e.g., ethanol) with aprotic solvents (e.g., THF) to reduce hydrolysis.
- Add molecular sieves to absorb water.
- Monitor reaction temperature rigorously to avoid exothermic side reactions .
Q. How can researchers address inconsistent biological activity data across studies?
- Analysis Framework :
Validate compound purity (HPLC ≥98%).
Control solvent effects (e.g., DMSO vs. aqueous buffers).
Replicate assays under standardized conditions (pH, temperature).
Use orthogonal assays (e.g., fluorescence quenching and enzyme inhibition) to confirm activity .
Q. What advanced techniques characterize the compound’s electronic properties for materials science applications?
- Methods :
- Cyclic Voltammetry : To determine redox potentials (e.g., E for imine reduction).
- UV-Vis Spectroscopy : Identify π→π* and n→π* transitions (e.g., λ ~320 nm for Schiff base).
- DFT Calculations : Correlate HOMO-LUMO gaps with experimental band gaps .
Data Contradiction Resolution
Q. How should researchers reconcile conflicting solubility data reported in different solvents?
- Protocol :
Measure solubility in triplicate using gravimetric methods.
Account for temperature variations (e.g., 25°C vs. 37°C).
Use Hansen solubility parameters to predict solvent compatibility.
- Example Results :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 45.2 ± 2.1 |
| Ethanol | 12.3 ± 0.8 |
| Water | <0.1 |
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
